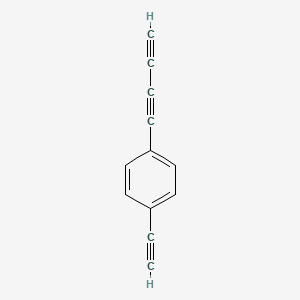
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene is an organic compound characterized by its unique structure, which includes both ethynyl and butadiynyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene typically involves the coupling of ethynylbenzene with butadiyne derivatives. One common method is the oxidative acetylene coupling, where the reaction is carried out in the presence of a catalyst such as copper(I) chloride and an oxidant like oxygen . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring or the ethynyl groups.
Applications De Recherche Scientifique
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: The compound’s unique structure makes it valuable in the development of conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The ethynyl and butadiynyl groups can undergo addition and substitution reactions, while the benzene ring can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar structure but with additional phenyl groups, leading to different reactivity and applications.
Buta-1,3-dien-1-ol: A simpler compound with a butadiene backbone and an alcohol group, used in different chemical contexts.
Uniqueness
1-(Buta-1,3-diyn-1-yl)-4-ethynylbenzene is unique due to its combination of ethynyl and butadiynyl groups attached to a benzene ring. This structure provides multiple reactive sites, making it versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
79109-92-5 |
|---|---|
Formule moléculaire |
C12H6 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-buta-1,3-diynyl-4-ethynylbenzene |
InChI |
InChI=1S/C12H6/c1-3-5-6-12-9-7-11(4-2)8-10-12/h1-2,7-10H |
Clé InChI |
NVINTNJFDUYOJO-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CC1=CC=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


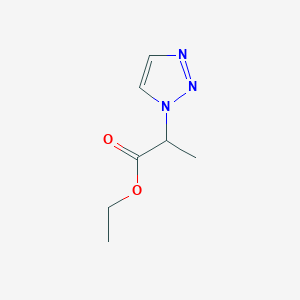
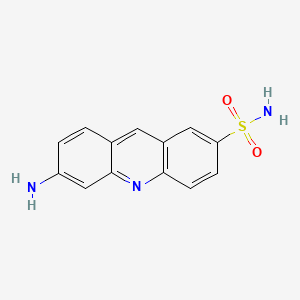
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
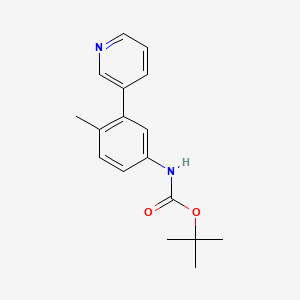
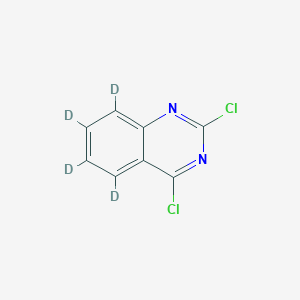
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
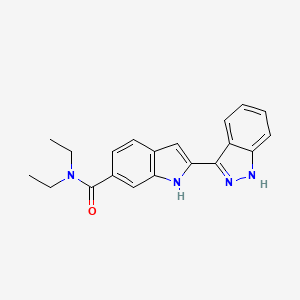
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)

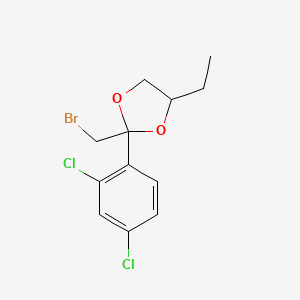
![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)

